

Apitolisib PI3K alpha beta delta gamma IC50 values

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Compound Focus: Apitolisib

CAS No.: 1032754-93-0

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Biochemical & Cellular Activity of Apitolisib

Table 1: Biochemical Inhibition (Cell-Free Assays) This table shows the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (K_i) values of **Apitolisib** against its primary targets from biochemical assays [1] [2].

Target	IC ₅₀ / K _i Value
PI3K α	IC ₅₀ = 5 nM
PI3K δ	IC ₅₀ = 7 nM
PI3K γ	IC ₅₀ = 14 nM
PI3K β	IC ₅₀ = 27 nM
mTOR	K _i = 17 nM

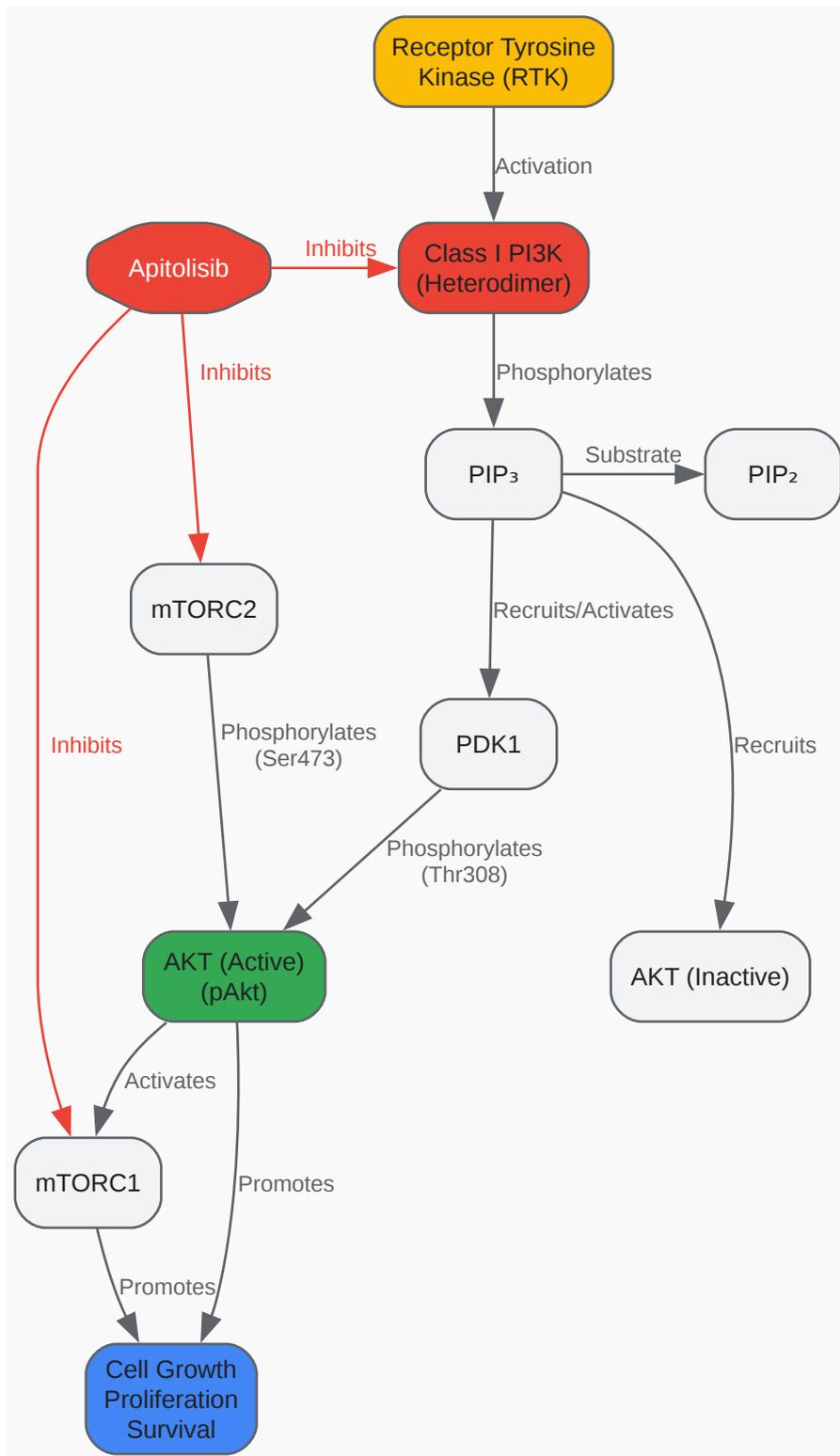
Table 2: Cellular Potency and Antiproliferative Activity This table summarizes the activity of **Apitolisib** in cellular models, including target modulation and inhibition of cancer cell proliferation [1] [2].

Assay Type	Cell Line / Model	Result / IC ₅₀ Value
pAkt Inhibition	PC3 (Human Prostate Cancer)	IC ₅₀ = 36 nM
Antiproliferative	PC3 (Human Prostate Cancer)	IC ₅₀ = 307 nM
Antiproliferative	MCF7.1 (Human Breast Cancer)	IC ₅₀ = 255 nM

Mechanism of Action and Signaling Pathway

Apitolisib is an ATP-competitive, orally bioavailable small molecule that simultaneously inhibits Class I PI3K and mTOR kinase by binding to their catalytic sites [3] [1] [2]. This dual inhibition potently blocks the PI3K/AKT/mTOR signaling axis, a critical pathway frequently dysregulated in cancer that controls cell growth, survival, and metabolism [4] [5].

The diagram below illustrates the signaling pathway and the mechanism of **Apitolisib**.



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Apitolisib inhibits PI3K and mTORC1/2, blocking AKT activation and downstream signaling [3] [5].

Key Experimental Protocols

Understanding the methodology behind the data is crucial for interpretation and experimental design.

1. Biochemical Kinase Assays

- **PI3K Activity:** A **fluorescence polarization (FP) assay** was used to measure the formation of the product PIP_3 . The assay monitors the displacement of a fluorescently labeled PIP_3 probe from a GRP-1 detector protein. A decrease in fluorescence polarization signal indicates product formation and thus PI3K activity. IC_{50} values were calculated from dose-response curves of **apitolisib** [1].
- **mTOR Kinase Activity:** A **fluorescence resonance energy transfer (FRET) assay** was employed. It detects the phosphorylation of a recombinant GFP-4E-BP1 substrate by mTOR kinase using a terbium-labeled antibody against phospho-threonine 37/46 of 4E-BP1. The apparent K_i was calculated using competitive tight-binding inhibition equations and the determined K_m for ATP [1].

2. Cell-Based Assays

- **Cellular pAkt Inhibition:** pAkt (phospho-Ser473) levels were typically measured using **ELISA** or **Western blot** analysis in cancer cell lines (e.g., PC3 prostate cancer cells) after treatment with **apitolisib** [1].
- **Antiproliferative Activity (IC_{50}):** The standard **CellTiter-Glo luminescent cell viability assay** was used. This assay determines the number of metabolically active cells by quantifying ATP levels. Cells were seeded in plates, treated with **apitolisib**, and after an incubation period (e.g., 72 hours), cell viability was measured. IC_{50} values were derived from the resulting dose-response curves [1].

Clinical and Preclinical Context

- **Clinical Dose & Toxicity:** The recommended Phase II dose was established at **40 mg once daily** [3]. However, clinical trials highlighted significant on-target toxicities at doses ≥ 40 mg, including **hyperglycemia, rash, diarrhea, and pneumonitis**, which limited its tolerability and therapeutic window [3] [6].
- **Translational PK/PD Modeling:** Recent studies have used integrated models to bridge preclinical and clinical data. These models suggest that a **minimum of 35-45% pAkt inhibition** is required for tumor shrinkage in patients, and a constant **~65% pAkt inhibition** is needed to achieve tumor stasis [7] [8].

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